2-(Allyloxy)benzohydrazide
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Overview
Description
2-(Allyloxy)benzohydrazide is an organic compound with the molecular formula C10H12N2O2 and a molecular weight of 192.22 g/mol . It appears as a white crystalline or powdery substance with a melting point of approximately 110-112°C . This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Allyloxy)benzohydrazide can be synthesized through the hydrazide reaction of carboxylic acid . One common method involves the reaction of methyl benzoate with hydrazine hydrate under reflux conditions. The reaction mixture is then cooled to room temperature, resulting in the formation of white precipitates, which are filtered and washed thoroughly with water .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Allyloxy)benzohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) under acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields benzoic acids, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
2-(Allyloxy)benzohydrazide has a wide range of applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Allyloxy)benzohydrazide involves its interaction with specific molecular targets and pathways . The compound’s hydrazide group allows it to form stable complexes with transition metal ions, which can modulate the activity of enzymes and other biological molecules. This interaction can lead to various biological effects, such as antimicrobial activity.
Comparison with Similar Compounds
2-(Allyloxy)benzohydrazide can be compared with other similar compounds, such as benzohydrazide and its derivatives . These compounds share a common hydrazide functional group but differ in their substituents, which can significantly impact their chemical and biological properties. For example:
Benzohydrazide: A simpler compound with a similar hydrazide group but without the allyloxy substituent.
2-(Allyloxy)-5-bromo-N’-(5-bromo-2-methoxybenzylidene)benzohydrazide: A derivative with additional bromine and methoxy groups, which can enhance its reactivity and biological activity.
Properties
IUPAC Name |
2-prop-2-enoxybenzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-7-14-9-6-4-3-5-8(9)10(13)12-11/h2-6H,1,7,11H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBKJYHONFLHFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406520 |
Source
|
Record name | 2-(ALLYLOXY)BENZOHYDRAZIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18167-41-4 |
Source
|
Record name | 2-(ALLYLOXY)BENZOHYDRAZIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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